Anti-Norovirus Potency: 3,5-Dibromo vs. 4,5-Dibromo Regioisomer and Parent Scaffold
In a murine norovirus (MNV) cytopathic effect (CPE) reduction assay, 3,5-dibromothiophene-2-carboxamide (compound 2j) demonstrated an EC₅₀ of 24 µM, representing a 1.5-fold potency improvement over the initial screening hit compound 1 (EC₅₀ = 37 µM) [1]. In contrast, the 4,5-dibromo-substituted analogs (compounds 2h and 2i) did not show significant antiviral activity in the same assay system, while the unsubstituted thiophene analog (2a) was entirely inactive [1]. The 3,5-dichloro analog (2k) achieved superior potency (EC₅₀ = 6.6 µM), indicating that halogen identity further modulates activity but that the 3,5-substitution pattern is a prerequisite for measurable antiviral effect [1].
| Evidence Dimension | Anti-norovirus activity (EC₅₀) in MNV CPE reduction assay |
|---|---|
| Target Compound Data | EC₅₀ = 24 µM (compound 2j; 3,5-dibromothiophene-2-carboxamide) |
| Comparator Or Baseline | Compound 1 (5-bromo-thiophene hit): EC₅₀ = 37 µM; 4,5-dibromo analogs (2h, 2i): no significant activity; Unsubstituted analog (2a): inactive; 3,5-dichloro analog (2k): EC₅₀ = 6.6 µM |
| Quantified Difference | 1.5-fold more potent vs. compound 1; qualitatively active vs. inactive 4,5-dibromo regioisomers; 3.6-fold less potent than 3,5-dichloro analog |
| Conditions | MNV (280 TCID₅₀/50 µL) incubated with compound for 30 min, then exposed to RAW264.7 murine macrophage cells for 1 h; EC₅₀ determined by CPE reduction assay |
Why This Matters
Users developing antiviral leads must select the 3,5-dibromo regioisomer specifically, as the 4,5-dibromo isomer—which may be more readily available from commercial catalogs—is inactive in this validated antiviral assay system.
- [1] Tuneyoshi T, Murakami Y, Nishiyama T, et al. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Chemical and Pharmaceutical Bulletin 2016; 64(5): 465–475. DOI: 10.1248/cpb.c16-00001. View Source
